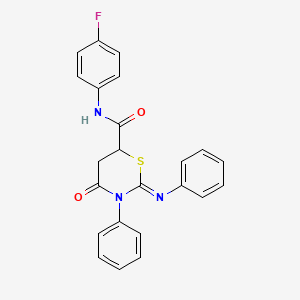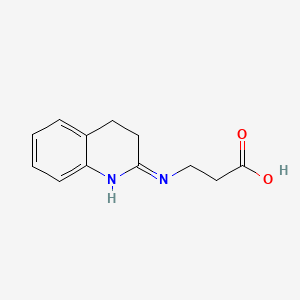![molecular formula C22H24Cl2N6S2 B11621399 4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including chloro, methyl, amino, triazinyl, and diethylcarbamodithioate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized through the cyclocondensation of appropriate precursors, such as cyanuric chloride, with amines.
Introduction of Amino Groups: The amino groups are introduced by reacting the triazine core with 5-chloro-2-methylaniline under controlled conditions.
Attachment of Diethylcarbamodithioate: The final step involves the reaction of the intermediate product with diethylcarbamodithioate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.
科学研究应用
4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A simpler triazine derivative with similar core structure but different substituents.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another triazine compound with pyridyl groups instead of chloro and amino groups.
4,6-Bis(2,4-dichlorophenylamino)-1,3,5-triazine: A related compound with dichlorophenylamino substituents.
Uniqueness
4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate is unique due to the presence of both chloro and amino groups on the triazine core, as well as the diethylcarbamodithioate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C22H24Cl2N6S2 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC 名称 |
[4,6-bis(5-chloro-2-methylanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C22H24Cl2N6S2/c1-5-30(6-2)22(31)32-21-28-19(25-17-11-15(23)9-7-13(17)3)27-20(29-21)26-18-12-16(24)10-8-14(18)4/h7-12H,5-6H2,1-4H3,(H2,25,26,27,28,29) |
InChI 键 |
WNHYOUDIQSGPAV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=C(C=CC(=C2)Cl)C)NC3=C(C=CC(=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621318.png)
![methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621321.png)
![2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate](/img/structure/B11621335.png)
![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)

![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)

![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)
